3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde
Description
Properties
Molecular Formula |
C10H8F4O3 |
|---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
3-fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H8F4O3/c1-16-5-17-9-7(10(12,13)14)2-6(4-15)3-8(9)11/h2-4H,5H2,1H3 |
InChI Key |
DNAQMORCYGHJCD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1F)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
A representative synthetic route can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Starting material preparation | Commercially available fluorinated benzene derivatives | Selection of appropriately substituted benzene ring as starting point |
| 2 | Protection of phenol | Methoxymethyl chloride (MOMCl), base (e.g., DIPEA), solvent (e.g., dichloromethane), 0–25°C | Phenolic hydroxyl group is protected as methoxymethoxy ether to prevent side reactions |
| 3 | Trifluoromethylation | Trifluoromethylation reagent (e.g., TMSCF3), catalyst (e.g., copper or silver salts), inert atmosphere, controlled temperature | Introduction of trifluoromethyl group at the desired position |
| 4 | Formylation | Vilsmeier reagent (POCl3 + DMF), low temperature | Introduction of aldehyde group at the appropriate aromatic position |
| 5 | Purification | Column chromatography or recrystallization | Isolation of pure this compound |
This synthetic sequence requires careful optimization of reaction conditions to maximize yield and selectivity, especially in the trifluoromethylation step, which is sensitive to catalysts and reaction environment.
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scalability and cost-effectiveness. This often involves:
- Use of continuous flow reactors to improve heat and mass transfer.
- Employment of high-throughput screening to identify optimal catalysts and solvents.
- Minimization of purification steps by telescoping reactions.
- Use of environmentally benign solvents and reagents where possible.
Analytical Data and Characterization
Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C10H8F4O3 |
| Molecular Weight | 252.16 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H8F4O3/c1-16-5-17-9-7(10(12,13)14)2-6(4-15)3-8(9)11/h2-4H,5H2,1H3 |
| SMILES | COCOC1=C(C=C(C=C1F)C=O)C(F)(F)F |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for aromatic protons, methoxymethoxy protons, and aldehyde proton.
- ^19F NMR confirms the presence of fluorine atoms in the trifluoromethyl and aromatic fluorine positions.
- ^13C NMR provides carbon environments consistent with the substituted benzaldehyde.
-
- High-resolution mass spectrometry (HRMS) confirms molecular ion peak consistent with the molecular formula.
-
- Characteristic aldehyde C=O stretch near 1700 cm^-1.
- C–F and C–O stretches consistent with trifluoromethyl and methoxymethoxy groups.
Reaction Optimization and Mechanistic Insights
Catalysts and Reagents
- Copper and silver salts have been found effective as catalysts for trifluoromethylation, facilitating the transfer of the CF3 group under mild conditions.
- Methoxymethyl chloride is used for protection, with bases such as N,N-diisopropylethylamine (DIPEA) ensuring efficient ether formation.
- Vilsmeier-Haack formylation with POCl3 and DMF is preferred for the introduction of the aldehyde group due to its regioselectivity and mild conditions.
Reaction Conditions
- Temperature control is critical: trifluoromethylation typically occurs at low to moderate temperatures (0°C to room temperature) to prevent side reactions.
- Inert atmosphere (nitrogen or argon) is necessary to avoid oxidation or moisture interference.
- Solvent choice affects yield and purity; dichloromethane and toluene are common solvents.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Considerations | Expected Outcome |
|---|---|---|---|
| Phenol protection | Methoxymethyl chloride, base, DCM, 0–25°C | Protect hydroxyl to avoid side reactions | Methoxymethoxy-protected intermediate |
| Trifluoromethylation | TMSCF3, Cu/Ag catalyst, inert atmosphere | Selective CF3 addition, catalyst optimization | Introduction of trifluoromethyl group |
| Formylation | POCl3, DMF, low temperature | Regioselective aldehyde formation | Target benzaldehyde functionality |
| Purification | Chromatography or recrystallization | Remove impurities, isolate pure compound | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural analogs of 3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde, focusing on substituent positions, molecular weight, CAS numbers, and purity:
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (Fluoro, Trifluoromethyl):
Ether and Hydroxyl Groups:
- The methoxymethoxy group in the target compound may improve solubility compared to purely hydrophobic analogs (e.g., 3-Fluoro-4-(trifluoromethyl)benzaldehyde) .
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (with OH and OCH3 groups) demonstrates reduced reactivity due to hydrogen bonding, contrasting with the methoxymethoxy group’s steric protection .
Biological Activity
3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 252.16 g/mol. The compound features several functional groups, including a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F4O3 |
| Molecular Weight | 252.16 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H8F4O3/c1-16-5-17-9-7(10(12,13)14)2-6(4-15)3-8(9)11/h2-4H,5H2,1H3 |
| SMILES | COCOC1=C(C=C(C=C1F)C=O)C(F)(F)F |
The biological activity of this compound primarily stems from its interaction with various molecular targets through its functional groups. The trifluoromethyl group can enhance the compound's binding affinity to proteins by forming multipolar interactions with carbonyl groups in target proteins. Additionally, the methoxymethoxy group can participate in hydrogen bonding, influencing the compound's reactivity and overall biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown promising results against various cancer cell lines. In a study evaluating urea derivatives, some compounds demonstrated IC50 values lower than that of Doxorubicin, a widely used chemotherapeutic agent. Specifically:
- Compound 7 : IC50 = 44.4 μM against PACA2
- Compound 8 : IC50 = 22.4 μM against PACA2
- Compound 9 : IC50 = 17.8 μM against HCT116
These findings suggest that similar derivatives of this compound could also possess significant anticancer activity .
Antibacterial Activity
The presence of trifluoromethyl and other electron-withdrawing groups can enhance the antibacterial properties of compounds. Research has shown that certain derivatives exhibit strong antibacterial activity against strains like E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for these compounds were determined to be as low as 4.88 µg/mL for the most effective derivatives .
Study on Fluorinated Compounds
A study focused on the impact of fluorinated compounds on biological activity revealed that the incorporation of trifluoromethyl groups significantly enhances the potency of drugs by improving their binding interactions with target proteins . This underscores the potential utility of this compound in drug development.
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of similar compounds against specific targets such as Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1). These studies indicated promising inhibition profiles for compounds with trifluoromethyl substitutions, suggesting that this compound may also exhibit similar inhibitory effects .
Q & A
Basic: What are the recommended synthetic routes for 3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde in academic research?
Methodological Answer:
A stepwise synthesis is typically employed, starting with benzaldehyde derivatives. Key steps include:
- Protection of hydroxyl groups : The methoxymethoxy (MOM) group at position 4 is introduced via reaction with chloromethyl methyl ether under basic conditions (e.g., NaH/DMF) to protect the hydroxyl group .
- Fluorination and trifluoromethylation : Electrophilic fluorination (e.g., using Selectfluor®) at position 3 and trifluoromethylation (via Ullmann coupling or radical methods) at position 5 .
- Deprotection and oxidation : Controlled removal of the MOM group (e.g., HCl/MeOH) followed by oxidation of the benzyl alcohol intermediate to the aldehyde using MnO₂ or TEMPO/oxidation systems .
Note : Order of substituent introduction is critical to avoid steric hindrance and unwanted side reactions.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 9.5–10.5 ppm for aldehyde protons) and splitting patterns due to fluorine coupling. The trifluoromethyl group (CF₃) appears as a quartet in ¹³C NMR .
- ¹⁹F NMR : Quantify fluorine environments; δ -60 to -70 ppm for CF₃ and δ -110 to -120 ppm for aromatic fluorine .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish substituent positions .
Advanced: How do electron-withdrawing substituents (F, CF₃) influence the aldehyde’s reactivity in cross-coupling reactions?
Methodological Answer:
The meta -fluorine and para -trifluoromethyl groups increase the electrophilicity of the aldehyde via inductive effects, enhancing reactivity in:
- Nucleophilic additions : Higher yields in Grignard or organozinc reactions due to polarized C=O bonds .
- Wittig reactions : Electron-deficient aldehydes favor stabilized ylide intermediates, improving olefin formation .
Contradiction Alert : Some studies report reduced reactivity in Pd-catalyzed couplings (e.g., Suzuki) due to steric hindrance from CF₃. Troubleshoot using bulky ligands (e.g., SPhos) or elevated temperatures .
Advanced: How can computational modeling predict regioselectivity in derivatization reactions?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the aldehyde’s LUMO is localized on the carbonyl carbon, while substituents alter HOMO distribution .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to optimize conditions for SNAr or condensations .
- Hammett Parameters : Use σ values for F (-0.34) and CF₃ (+0.54) to model electronic effects on reaction rates .
Advanced: How to resolve discrepancies in reported melting points or solubility data?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities ≥0.1% .
- Crystallization Optimization : Recrystallize from ethanol/water mixtures at controlled cooling rates to isolate polymorphs .
- Contradiction Analysis : Compare literature protocols—differences in drying (vacuum vs. desiccator) or solvent traces (NMR-grade vs. technical) can alter reported properties .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate aldehyde from byproducts .
- Distillation : Vacuum distillation (bp ~150–160°C at 0.1 mmHg) for high-purity isolation .
- Recrystallization : Ethyl acetate/hexane system yields needle-shaped crystals with >99% purity (validate via DSC ).
Advanced: What mechanistic insights explain the stability of the methoxymethoxy (MOM) group under acidic conditions?
Methodological Answer:
The MOM group’s stability arises from:
- Resonance Stabilization : Electron donation from methoxy oxygen reduces susceptibility to acid hydrolysis.
- Steric Protection : Bulky MOM groups hinder protonation at the ether oxygen.
Experimental Validation : Monitor deprotection kinetics (TLC or in situ IR) using HCl/MeOH vs. TFA; slower cleavage in TFA confirms steric effects .
Advanced: How to design a stability study for long-term storage of this compound?
Methodological Answer:
- Accelerated Degradation Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via:
- HPLC : Detect aldehyde oxidation to carboxylic acid.
- ¹⁹F NMR : Monitor CF₃ group integrity .
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products (e.g., demethylation) .
- Recommendation : Store under argon at -20°C in amber vials with molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
